molecular formula C18H12N2O2 B040963 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 120500-90-5

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No. B040963
M. Wt: 288.3 g/mol
InChI Key: UWHBZLMSPZBZHY-UHFFFAOYSA-N
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Description

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPPD) derivatives are used commercially as red pigments due to their color strength, brightness, and very low solubility in most common solvents . They are also used in various areas such as coloring of construction plastics, fibers, and surface coatings .


Synthesis Analysis

Monoalkyl and dialkyl derivatives of DPPD were synthesized and then characterized with IR, 1HNMR, UV-Vis absorption, and emission spectroscopy . The synthesis of 3,6-diphenyl-2,5-dihydro-1,4-diketopyrrolo[3,4-c]pyrrole-1,4-dione involved the addition of benzonitrile to a solution of sodium t-amyl oxide in dry t-amyl alcohol .


Molecular Structure Analysis

The low solubility of DPPD is presumed to result from a 2-dimensional network by intermolecular hydrogen bonds (N…H…O) combined with Π-Π and Van der Waals interactions of the aryl substituents between layers of molecules .


Chemical Reactions Analysis

DPPD derivatives show a tendency to form an aggregate when incorporated into a solvent . They have been intensely studied for their potential use in various electronic applications, such as charge-generating materials for laser printers and information storage systems .


Physical And Chemical Properties Analysis

DPPD derivatives are highly colored and have very low solubility in most common solvents . Their solubilities were measured from saturated solutions of dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene .

Scientific Research Applications

  • Photochemistry and Photophysics : This compound shows potential applications in photochemistry and photophysics, as seen in new diketopyrrolopyrrole derivatives (Zadeh et al., 2015).

  • Liquid Crystalline Polysiloxanes : Its incorporation into liquid crystalline polysiloxanes has been shown to reveal nematic or smectic enantiotropic phases (Horn et al., 2002).

  • Electroluminescence Behavior : Research has linked its molecular structure to electroluminescence behavior in thin films of diketopyrrolopyrrole derivatives (Weiter et al., 2009).

  • Inhibition of PGE2 Production : It has been found to exhibit strong inhibitory activity of PGE2 production in macrophage cells (Moon et al., 2010).

  • Electron Transport Layer in Solar Cells : This compound is used as an electron transport layer in polymer solar cells, facilitating electron extraction and decreasing exciton recombination (Hu et al., 2015).

  • Photoluminescent Conjugated Polymers : Polymers containing this compound have shown strong photoluminescence, making them suitable for electronic applications due to good solubility and processability into thin films (Beyerlein & Tieke, 2000).

  • Synthesis of Novel Pigments : It has been used in synthesizing novel pigments for scientific research applications, particularly in tri- and tetra-aryl DPPs (Riggs et al., 2005).

  • Fluorescence Studies : Studies have shown its potential for studying the effects of electron-donor and electron-acceptor groups on absorption maxima and fluorescence (Lun̆ák et al., 2009).

Future Directions

The future directions of DPPD research involve its potential use in various electronic applications . For instance, DPPD derivatives have been suggested for use as charge-generating materials for laser printers and information storage systems . They have also been used as p-conjugated material towards electronic applications as OLED materials .

properties

IUPAC Name

3-hydroxy-1,4-diphenyl-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLJFKIBTOBVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068971
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Product Name

3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

CAS RN

54660-00-3, 120500-90-5
Record name Pyrrolo(3,4-c)pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl-
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Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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